molecular formula C17H21NO4 B5536478 ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE

ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE

Cat. No.: B5536478
M. Wt: 303.35 g/mol
InChI Key: OWMCAYUFQXEJGA-LCYFTJDESA-N
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Description

ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE is a complex organic compound characterized by its unique structure, which includes a dioxinoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE typically involves multi-step organic reactions. One common approach includes the reaction of 1-methyl-3,4-dihydroisoquinolines with 5-arylfuran-2,3-diones and (Z)-alkyl 4-aryl-2-hydroxy-4-oxobut-2-enoates . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The specific pathways and molecular targets would depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-[(6Z)-8,8-DIMETHYL-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]ISOQUINOLIN-6-YLIDENE]ACETATE include:

Properties

IUPAC Name

ethyl (2Z)-2-(8,8-dimethyl-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-20-16(19)9-13-12-8-15-14(21-5-6-22-15)7-11(12)10-17(2,3)18-13/h7-9,18H,4-6,10H2,1-3H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMCAYUFQXEJGA-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC3=C(C=C2CC(N1)(C)C)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC3=C(C=C2CC(N1)(C)C)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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